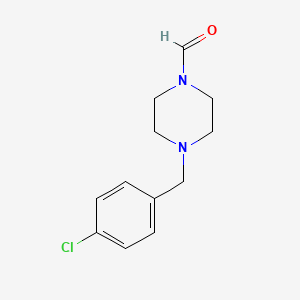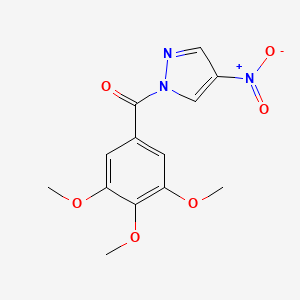![molecular formula C14H12ClN3 B5739149 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5739149.png)
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its promising pharmacological properties. This compound is known to possess potent anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory markers such as C-reactive protein and erythrocyte sedimentation rate. Additionally, this compound has been shown to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine in lab experiments is its potent anti-inflammatory and analgesic properties. This compound can be used to study the mechanisms of inflammation and pain, and to develop new treatments for these conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine. One potential area of research is the development of new formulations and delivery methods for this compound. Another area of research is the investigation of its potential use in the treatment of other diseases such as cancer and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine can be achieved through various methods. One of the most common methods involves the condensation of 3-chlorobenzaldehyde with 3-amino-4,6-dimethylpyrazole in the presence of acetic acid and glacial acetic acid. The resulting intermediate is then treated with ammonium acetate and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has also been shown to possess antipyretic activity, making it a potential treatment for fever.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-6-10(2)18-14(16-9)8-13(17-18)11-4-3-5-12(15)7-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNIFCMTUFRVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)
![cyclohexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5739074.png)
![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)






![17-[(2,4-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5739158.png)